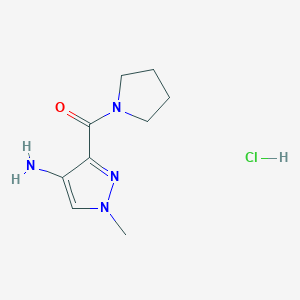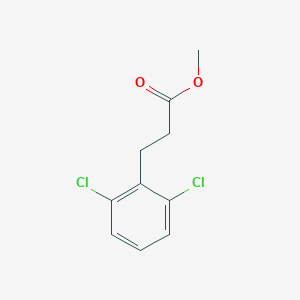
Thiol-PEG12-acid
描述
Thiol-PEG12-acid: is a polyethylene glycol derivative that contains a thiol group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or hexafluorophosphate azabenzotriazole tetramethyl uronium to form a stable amide bond .
作用机制
Target of Action
Thiol-PEG12-acid is a PEG-based PROTAC linker . The primary targets of this compound are maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . These targets play a crucial role in the synthesis of PROTACs .
Mode of Action
This compound interacts with its targets through its thiol group . The thiol group of this compound reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces . This interaction leads to the formation of PROTACs . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
It is known that this compound plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables selective protein degradation .
Pharmacokinetics
It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media . This property could potentially impact the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the formation of PROTACs . These PROTACs enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This can lead to various molecular and cellular effects, depending on the specific proteins being targeted for degradation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for this compound to form a stable amide bond with primary amine groups . Additionally, the solubility of this compound in aqueous media suggests that its action may be influenced by the hydration level of its environment .
生化分析
Biochemical Properties
Thiol-PEG12-acid plays a significant role in biochemical reactions, particularly in the field of PEGylation. The thiol group of this compound can form thioether bonds with maleimide and bromoacetate groups, as well as disulfide bonds with other sulfhydryl groups . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For example, this compound can bind to gold surfaces, making it useful in the development of biosensors and other diagnostic tools .
Cellular Effects
This compound influences various cellular processes by modifying the surface properties of cells and biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism. By PEGylating proteins and other biomolecules, this compound can enhance their stability and solubility, leading to improved cellular function and reduced immunogenicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. The thiol group can form thioether bonds with maleimide and bromoacetate groups, as well as disulfide bonds with other sulfhydryl groups . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation can lead to changes in its biochemical properties and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the stability and solubility of biomolecules without causing adverse effects. At high doses, this compound may exhibit toxic or adverse effects, including changes in cellular function and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. This compound can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it can exert its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Thiol-PEG12-acid is synthesized through a series of chemical reactions that involve the functionalization of polyethylene glycol with thiol and carboxylic acid groups. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Introduction of Thiol Group: The activated polyethylene glycol is then reacted with a thiol-containing compound such as thioglycolic acid or mercaptoethanol to introduce the thiol group.
Introduction of Carboxylic Acid Group: The thiol-functionalized polyethylene glycol is further reacted with a carboxylic acid-containing compound such as succinic anhydride or glutaric anhydride to introduce the terminal carboxylic acid group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and typically involves the use of automated reactors and purification systems to ensure consistent product quality .
化学反应分析
Types of Reactions: Thiol-PEG12-acid undergoes various types of chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions with electrophiles such as maleimide, ortho-pyridyl disulfide, and vinylsulfone to form thioether bonds.
Oxidation Reactions: The thiol group can be oxidized to form disulfide bonds with other thiol-containing compounds.
Common Reagents and Conditions:
Maleimide: Used for thiol-maleimide coupling reactions.
Ortho-pyridyl disulfide: Used for thiol-disulfide exchange reactions.
Vinylsulfone: Used for thiol-vinylsulfone coupling reactions.
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used for amide bond formation with carboxylic acids.
Major Products Formed:
Thioether Bonds: Formed from reactions with maleimide, ortho-pyridyl disulfide, and vinylsulfone.
Disulfide Bonds: Formed from oxidation reactions with other thiol-containing compounds.
Amide Bonds: Formed from reactions with primary amine groups.
科学研究应用
Chemistry: Thiol-PEG12-acid is widely used as a linker in the synthesis of various chemical compounds. It is used to modify surfaces such as quantum dots, monolayers, and magnetic particles .
Biology: In biological research, this compound is used to conjugate biomolecules such as proteins, peptides, and antibodies. The polyethylene glycol spacer increases the solubility and stability of the conjugated biomolecules, making them suitable for various biological applications .
Medicine: this compound is used in the development of drug delivery systems. The polyethylene glycol spacer helps to improve the pharmacokinetics and biodistribution of the drug molecules, leading to enhanced therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of functionalized nanoparticles, coatings, and adhesives. The thiol and carboxylic acid groups provide versatile functionalization options for various industrial processes .
相似化合物的比较
Thiol-PEG4-acid: A shorter polyethylene glycol derivative with similar functional groups.
Amino-PEG24-acid: A polyethylene glycol derivative with an amino group instead of a thiol group.
Polyethylene glycol methyl ether thiol: A polyethylene glycol derivative with a methyl ether group instead of a carboxylic acid group.
Uniqueness: Thiol-PEG12-acid is unique due to its specific combination of a thiol group and a terminal carboxylic acid group, along with a 12-unit polyethylene glycol spacer. This combination provides versatile functionalization options and enhances the solubility and stability of the conjugated molecules .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDURFKNRMLTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211174-73-9 | |
| Record name | Carboxy-PEG12-C2-Thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


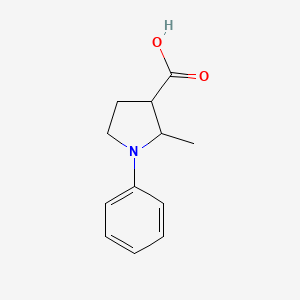
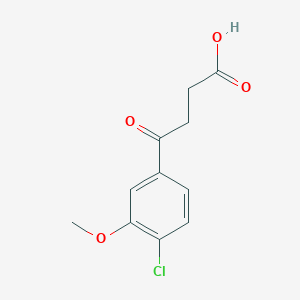
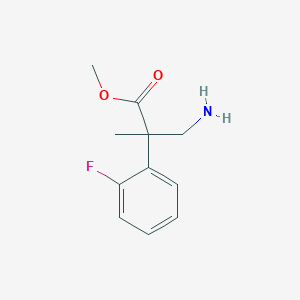
![2-[(Propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1432071.png)
![2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid](/img/structure/B1432072.png)
![Ethyl 6-[2-(dimethylamino)acetamido]pyridine-2-carboxylate](/img/structure/B1432073.png)
![Methyl 4-oxo-4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1432076.png)
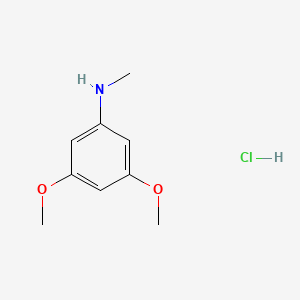
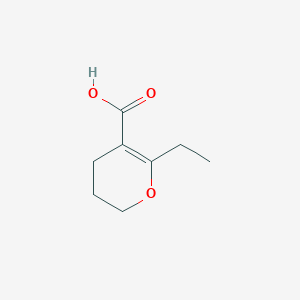
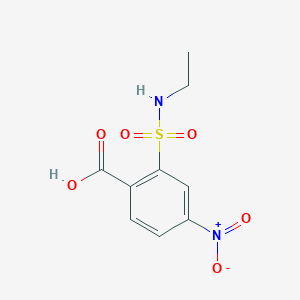
![Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate](/img/structure/B1432082.png)
![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)
